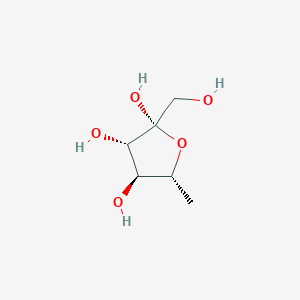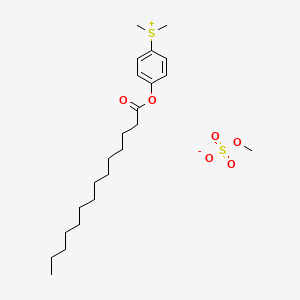
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is a complex organic compound belonging to the indoloquinoxaline family. This compound is known for its significant biological activities, including antiviral, antibacterial, and anticancer properties. It is structurally related to ellipticine, a natural cytotoxic agent isolated from Ochrosia elliptica .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide typically involves the reaction of 6H-indolo(2,3-b)quinoxaline derivatives with various substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing side reactions, such as Kornblum oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
化学反応の分析
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the indole and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenacyl bromides in DMSO-K2CO3 system.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which exhibit enhanced biological activities .
科学的研究の応用
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide has a wide range of scientific research applications:
作用機序
The compound exerts its effects primarily through DNA intercalation, which disrupts vital processes such as DNA replication and transcription . This mechanism is similar to that of ellipticine, making it a potent cytotoxic agent. The molecular targets include DNA and various enzymes involved in DNA synthesis .
類似化合物との比較
Similar Compounds
Ellipticine: A natural cytotoxic agent with similar DNA intercalating properties.
6H-Indolo(2,3-b)quinoxaline derivatives: Various derivatives exhibit similar biological activities, including antiviral and anticancer properties.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and reduces toxicity compared to other similar compounds .
特性
CAS番号 |
116989-97-0 |
|---|---|
分子式 |
C25H21N5O |
分子量 |
407.5 g/mol |
IUPAC名 |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21N5O/c1-16-11-13-18(14-12-16)17(2)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-17+ |
InChIキー |
BHYIMEFBQJJWIO-OGLMXYFKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)/C |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















